molecular formula C16H20N2O B13757452 N-(1-Adamantyl)isonicotinamide CAS No. 24813-24-9

N-(1-Adamantyl)isonicotinamide

Cat. No.: B13757452
CAS No.: 24813-24-9
M. Wt: 256.34 g/mol
InChI Key: ZYHRNAFWSGXHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Adamantyl)isonicotinamide is a compound that features an adamantane core linked to an isonicotinamide group. Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The isonicotinamide group, derived from isonicotinic acid, is a functional group commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Adamantyl)isonicotinamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with isonicotinic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Another method involves the use of 1-adamantyl isocyanate, which reacts with isonicotinic acid to form the desired product. This reaction can be carried out in a solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)isonicotinamide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the isonicotinamide group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication or the modulation of neurotransmitter release, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantyl)isonicotinamide is unique due to its combination of the adamantane core and the isonicotinamide group. This combination imparts both stability and biological activity, making it a versatile compound for various applications. Its ability to cross the blood-brain barrier and interact with specific molecular targets sets it apart from other similar compounds .

Properties

CAS No.

24813-24-9

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-(1-adamantyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H20N2O/c19-15(14-1-3-17-4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19)

InChI Key

ZYHRNAFWSGXHDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.